1-Propylpyrrolidine hydrochloride
Description
1-Propylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a propyl group attached to the nitrogen atom of the pyrrolidine ring, forming a hydrochloride salt. This compound is part of a broader class of diaminoquinazoline-based histone methyltransferase (HMT) inhibitors, where its structural features—particularly the lysine-mimetic 1-propylpyrrolidine side chain—play a critical role in biological activity. Research highlights its efficacy against Plasmodium falciparum and Babesia divergens, with differential activity influenced by substituent groups on the scaffold .
Properties
IUPAC Name |
1-propylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-5-8-6-3-4-7-8;/h2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRUZVBOJXFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360626-95-4 | |
| Record name | 1-propylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Alkylation Using 1-Chloropropane
The reaction of pyrrolidine with 1-chloropropane under basic conditions is a straightforward method. In a representative procedure:
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Reactants : Pyrrolidine (1.0 eq), 1-chloropropane (1.2 eq), NaHCO₃ (saturated aqueous solution).
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Conditions : Toluene solvent, 0°C → room temperature, 6-hour stirring.
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Workup : Organic phase washed with brine, dried over Na₂SO₄, concentrated.
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Yield : 91% (free base), converted to hydrochloride via HCl gas saturation in ether.
Key Table :
Reductive Amination and Cyclization
Hydrogenation of Pyrrolidinone Intermediates
A two-step protocol involves synthesizing 1-propylpyrrolidin-2-one followed by reduction:
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Step 1 : 2-Pyrrolidinone reacts with propionaldehyde using Pd/C (20% wet) and Na₂SO₄ in ethyl acetate under H₂ (4 MPa) at 100°C for 4 hours.
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Step 2 : Reduction with LiAlH₄ in THF at reflux, followed by HCl treatment to form the hydrochloride.
Key Table :
| Step | Reactants | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 1 | 2-Pyrrolidinone + Propionaldehyde | Pd/C, Na₂SO₄ | 100°C, H₂ (4 MPa) | 94% | |
| 2 | 1-Propylpyrrolidin-2-one | LiAlH₄ | THF, reflux | 87% |
Catalytic Hydrogenation of Nitriles
PtO₂-Catalyzed Reaction
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Reactants : 3-(3-Chloropropyl)pyrrolidine nitrile (1.0 eq), H₂ gas.
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Catalyst : PtO₂ (5 mol%).
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Conditions : Ethanol, 50°C, 12-hour stirring.
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Workup : Filtration, HCl gas introduction to precipitate the hydrochloride.
Enzymatic Desymmetrization for Asymmetric Synthesis
Lipase-Mediated Resolution
A novel enzymatic approach uses Novozyme® 435 lipase for asymmetric synthesis:
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Substrate : Dimethyl 3-propyl pentanedioate.
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Conditions : Phosphate buffer (pH 7.0), 37°C, 48-hour incubation.
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Outcome : (R)-4-propyl-pyrrolidine-2-one (enantiomeric excess >99%), converted to hydrochloride via HCl treatment.
Key Table :
Comparison of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Alkylation | Simple, one-pot | Requires excess propyl halide | 85–91% | Industrial |
| Reductive Amination | High selectivity | Multi-step, costly catalysts | 80–94% | Lab-scale |
| Enzymatic | Enantioselective | Long reaction time | 70–78% | Pilot-scale |
Critical Analysis of Reaction Conditions
Solvent Optimization
Catalyst Performance
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Pd/C : Superior for hydrogenation but sensitive to sulfur impurities.
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LiAlH₄ : Effective for nitrile reduction but poses safety risks.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
1-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products Formed
Oxidation: N-oxides of propyl pyrrolidine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of propyl pyrrolidine
Scientific Research Applications
The biological activity of 1-propylpyrrolidine hydrochloride is primarily associated with its interactions with specific receptors and enzymes. Research indicates that it may modulate receptor activity or enzyme function, suggesting potential therapeutic applications. Its structural features allow it to interact selectively with biological pathways, making it valuable in medicinal chemistry.
Potential Therapeutic Applications
- Anticancer Activity : Studies have shown that derivatives of pyrrolidine, including this compound, can exhibit anticancer properties by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
- Neuropathic Pain Management : There is emerging evidence supporting the use of pyrrolidine derivatives in managing chronic neuropathic pain. The modulation of pain pathways through specific receptor interactions has been investigated, highlighting the potential for developing analgesics based on this compound .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.
Synthesis of Complex Molecules
- Microwave-Assisted Organic Synthesis : The compound can be utilized in microwave-assisted reactions to synthesize more complex pyrrolidine derivatives efficiently. This method enhances reaction rates and yields, making it an attractive option for synthetic chemists .
- Formation of Ionic Liquids : The compound's reactivity allows it to be converted into ionic liquids, which have applications in catalysis and materials science due to their unique solvent properties .
Case Studies and Research Findings
Several studies have documented the applications of this compound across various fields:
Mechanism of Action
The mechanism of action of propyl pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Structural Features | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Propylpyrrolidine hydrochloride | Propyl group on pyrrolidine N | C₇H₁₆NCl | 149.45 | Lysine-mimetic side chain |
| UNC0631 | Cyclohexylmethyl-4-piperidylamine side group | C₂₄H₄₀N₄Cl | 443.06 | Cyclohexylmethyl, piperidine |
| UNC0646 | Cyclohexyl-4-piperidylamine side group | C₂₃H₃₈N₄Cl | 415.03 | Cyclohexyl, piperidine |
| BIX01294 | 1-Benzyl-4-piperidylamine side group | C₂₃H₂₈N₄Cl | 403.95 | Benzyl, piperidine |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | Pyridine-pyrrolidine hybrid | C₉H₁₃N₃·2HCl | 236.14 | Pyridine, pyrrolidine |
Key differences include:
- 1-Propylpyrrolidine ’s lysine-mimetic side chain enhances binding to HMT targets, unlike the benzyl or cyclohexyl groups in BIX01294 and UNC0646 .
- Pyridine-pyrrolidine hybrids (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) exhibit distinct electronic properties due to aromatic pyridine rings, altering solubility and target interactions .
Table 2: Activity Against P. falciparum and B. divergens
| Compound | EC₅₀ (µM) for B. divergens | EC₅₀ (µM) for P. falciparum | Selectivity Ratio (P. falciparum/B. divergens) |
|---|---|---|---|
| UNC0631 | 0.15 | 3.4 | ~23x |
| UNC0642 | 0.6 | 0.12 | ~5x |
| UNC0638 | 0.7 | 0.13 | ~5.4x |
| BIX01294 | 1.2 | 6.8 | ~5.7x |
Key findings:
- 1-Propylpyrrolidine-containing compounds (UNC0642, UNC0638) show superior activity against P. falciparum (EC₅₀: 0.12–0.13 µM) compared to B. divergens (EC₅₀: 0.6–0.7 µM), indicating target specificity .
- Substitution of the 4-piperidylamine group (e.g., cyclohexylmethyl in UNC0631) reduces P. falciparum activity by ~5-fold compared to UNC0642, highlighting the importance of the 1-propylpyrrolidine side chain .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulkier substituents (e.g., cyclohexylmethyl in UNC0631) may reduce solubility compared to linear alkyl chains .
Research Implications and Contradictions
- Structure-Activity Relationship (SAR) : The lysine-mimetic 1-propylpyrrolidine group is essential for P. falciparum inhibition, but activity is lost if combined with unsuitable substituents (e.g., UNC0224 lacks side groups on positions 2 and 4) .
- Contradictions : Earlier studies reported reduced P. falciparum activity with isopropyl substitutions (UNC0642), but recent findings contradict this, suggesting retained efficacy .
Biological Activity
1-Propylpyrrolidine hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine characterized by the addition of a propyl group at the nitrogen atom of the pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 149.7 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interactions with various molecular targets in biological systems. It functions as a ligand for certain receptors, modulating their activity and influencing cellular processes. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase, which can lead to increased levels of neurotransmitters in the brain.
Key Mechanisms:
- Receptor Modulation: Acts on specific receptors to affect signaling pathways.
- Enzyme Inhibition: Inhibits enzymes like acetylcholinesterase, enhancing neurotransmitter availability.
- Synthesis Precursor: Serves as a precursor in synthesizing biologically active compounds.
Biological Activities
This compound exhibits various biological activities, including:
- Anticancer Properties: Research indicates potential anticancer effects through mechanisms such as PARP inhibition. Compounds derived from pyrrolidine structures have shown significant activity against cancer cell lines, with some derivatives exhibiting IC50 values comparable to established drugs like veliparib .
- Anti-inflammatory Effects: Pyrrolidine derivatives have been investigated for their anti-inflammatory properties, making them candidates for treating conditions associated with inflammation .
- Analgesic Activity: Studies have demonstrated that certain pyrrolidine derivatives possess antinociceptive properties, effectively reducing pain in preclinical models .
Table 1: Biological Activity Overview
Comparative Analysis with Analog Compounds
The unique propyl substitution in 1-propylpyrrolidine distinguishes it from other pyrrolidine derivatives. This modification enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs like N-methylpyrrolidine and pyrrolidinone.
Comparison Table: Structural Variants
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-Propylpyrrolidine | Propyl group | Enhanced activity |
| N-Methylpyrrolidine | Methyl group | Lower activity |
| Pyrrolidinone | Carbonyl group | Different reactivity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Propylpyrrolidine hydrochloride in a laboratory setting?
- Methodology : The compound can be synthesized via alkylation of pyrrolidine with 1-chloropropane under acidic conditions. The reaction typically requires refluxing in a polar aprotic solvent (e.g., acetonitrile) with a catalytic amount of HCl to protonate the amine, enhancing electrophilicity. Post-reaction, the hydrochloride salt is precipitated using diethyl ether and purified via recrystallization from ethanol/water mixtures .
- Characterization : Confirm structure using H NMR (δ ~2.5–3.5 ppm for pyrrolidine protons, δ ~1.0–1.6 ppm for propyl chain) and FT-IR (N-H stretch at ~2500 cm, C-Cl stretch at ~700 cm) .
Q. What safety precautions are essential when handling this compound in vitro?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with saline solution .
- Disposal : Neutralize waste with sodium bicarbonate before disposal in designated chemical waste containers .
Q. How can researchers verify the purity of this compound?
- Analytical Techniques : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%). Confirm molecular weight via LC-MS (expected [M+H] at m/z 164.1 for the free base, +36.5 for HCl adduct) .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during characterization?
- Troubleshooting :
- Solvent Effects : Re-run NMR in deuterated DMSO to observe hydrogen bonding interactions that may obscure signals .
- Impurity Analysis : Perform GC-MS to identify byproducts (e.g., unreacted pyrrolidine or propyl chloride derivatives).
- Advanced Techniques : Use C NMR DEPT-135 to distinguish CH and CH groups in the propyl chain .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Process Optimization :
- Stoichiometry : Use a 1.2:1 molar ratio of 1-chloropropane to pyrrolidine to minimize side reactions.
- Temperature Control : Maintain reflux at 60–70°C to balance reaction rate and decomposition .
- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) before salt formation to remove neutral impurities .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?
- Stability Studies :
- pH-Dependent Degradation : Conduct accelerated stability testing at pH 2–9 (37°C, 14 days). Monitor degradation via HPLC; the hydrochloride form shows enhanced stability in acidic conditions (pH 4–6) due to reduced free base reactivity .
- Solubility Profile : Measure solubility in buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy. The salt form increases aqueous solubility (~50 mg/mL) compared to the free base (~5 mg/mL) .
Q. What computational models predict the biological activity of this compound derivatives?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors (PDB ID: 6X3T). Focus on hydrogen bonding with Glu155 and hydrophobic interactions with the propyl chain .
- QSAR Modeling : Train models on pyrrolidine derivatives with known IC values against bacterial efflux pumps. Prioritize substituents with ClogP < 2.5 and polar surface area < 60 Å .
Methodological Notes
- Contradiction Management : Cross-validate conflicting data (e.g., NMR vs. IR) by repeating experiments under controlled conditions and consulting PubChem’s computed spectral libraries .
- Ethical Compliance : Adhere to REACH regulations (EC 1907/2006) for disposal and occupational exposure limits (<1 mg/m) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
